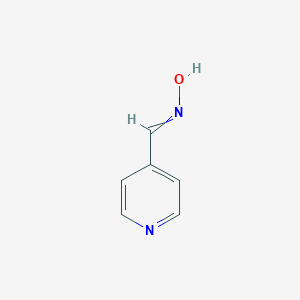

吡啶-4-醛肟

描述

Pyridine-4-aldoxime is a type of oxime, which is a class of compounds renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . Oximes are the most common and widely acclaimed nitrogen-containing biological motifs, with diverse biological and pharmacological applications .

Synthesis Analysis

A set of new quaternary ammonium compounds based on pyridine-4-aldoxime was synthesized and characterized with analytical data (NMR, EA, HPLC, MS) .Molecular Structure Analysis

The molecular formula of Pyridine-4-aldoxime is C6H6N2O . The InChI representation is InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+ .Physical And Chemical Properties Analysis

The molecular weight of Pyridine-4-aldoxime is 122.12 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.科学研究应用

Antimicrobial Agent Synthesis

Pyridine-4-aldoxime forms the backbone for the synthesis of quaternary ammonium salts (QAS), which are potent antimicrobial agents. These compounds have been synthesized and characterized for their in vitro antimicrobial activity, showing promise particularly against yeast-type fungi and certain bacterial strains .

Disinfection Applications

The disinfection effect of Pyridine-4-aldoxime-based salts has been explored, with findings indicating their efficacy in controlling microbial growth. This application is significant in the development of new disinfectants for healthcare and sanitation purposes .

Cationic Surfactant Properties

Due to its structure, Pyridine-4-aldoxime derivatives can act as cationic surfactants. These surfactants have applications in various industries, including pharmaceuticals and cosmetics, for their ability to reduce surface tension and interact with microbial cell membranes .

Antiviral Research

Research into Pyridine-4-aldoxime derivatives has uncovered potential antiviral applications. These derivatives have been tested for their ability to inhibit viral activity, offering a new avenue for antiviral drug development .

Membrane Activity Modulation

The amphiphilic nature of Pyridine-4-aldoxime derivatives makes them suitable for studies related to membrane activity. They can alter cell membrane properties, which is crucial in understanding cell permeability and transport mechanisms .

Cytotoxicity Studies

Pyridine-4-aldoxime compounds have been evaluated for their cytotoxic effects on human cell lines. This research is vital for assessing the safety profile of new drugs and materials that may incorporate these compounds .

Analytical Chemistry Applications

The analytical characterization of Pyridine-4-aldoxime derivatives, including their use in HPLC protocols, is an important application in analytical chemistry. This allows for the precise identification and quantification of these compounds in various mixtures .

Resistance Mechanism Exploration

The structural modification of Pyridine-4-aldoxime to combat antimicrobial resistance is a significant field of study. By understanding how these modifications affect resistance pathways, new strategies can be developed to overcome drug resistance in pathogens .

作用机制

Target of Action

Pyridine-4-aldoxime, also known as Pralidoxime , primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Pralidoxime acts by reactivating acetylcholinesterase that has been inactivated by organophosphate pesticides or related compounds . Organophosphates bind to the esteratic site of acetylcholinesterase, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates the enzyme by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Biochemical Pathways

The aldoxime-nitrile pathway is a significant route of carbon and nitrogen metabolism in many life forms . This pathway begins with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia . The enzymes involved in this pathway, such as cytochrome P450/CYP79, aldoxime dehydratase, nitrilase, nitrile hydratase, amidase, and hydroxynitrile lyase, present unprecedented opportunities in biocatalysis and green chemistry .

Pharmacokinetics

It’s known that the compound is used to reactivate cholinesterase, mainly outside of the central nervous system .

Result of Action

The primary result of Pyridine-4-aldoxime’s action is the reactivation of acetylcholinesterase, allowing the enzyme to function normally again . This reactivation helps to remove the accumulated acetylcholine, thereby restoring normal neuromuscular junction function .

Action Environment

It’s known that the compound is used as an antidote to organophosphate poisoning , suggesting that its efficacy may be influenced by the presence and concentration of organophosphates in the environment.

安全和危害

未来方向

Recent data indicate that the activity of certain quaternary ammonium salts (QAS), such as Cetylpyridinium chloride (CPC), against resistant bacterial strains is decreasing . A plausible approach to address this issue is to structurally modify the CPC structure by adding other biologically active functional groups . A series of QAS based on pyridine-4-aldoxime were synthesized and tested for antimicrobial activity in vitro . Although several potent antiviral candidates were obtained, these candidates had lower antibacterial activity than CPC and were not toxic to human cell lines . The addition of an oxime group to the pyridine backbone resulted in derivatives with large topological polar surfaces and with unfavorable cLog P values .

属性

IUPAC Name |

(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYLBLSSPQTTHT-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896842 | |

| Record name | 4-Pyridinealdoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-4-aldoxime | |

CAS RN |

696-54-8 | |

| Record name | Pyridine-4-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-4-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinealdoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

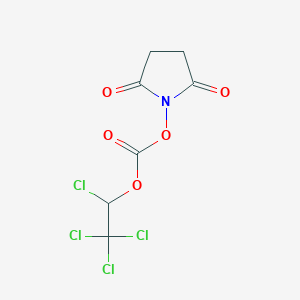

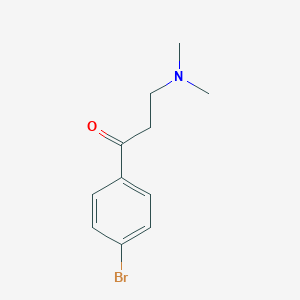

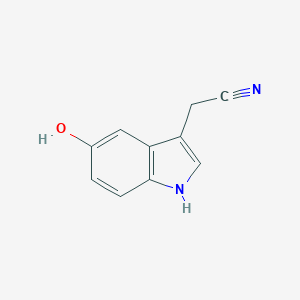

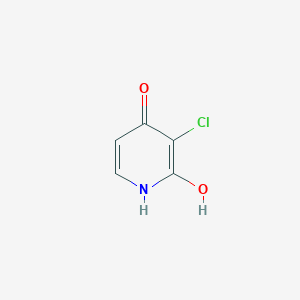

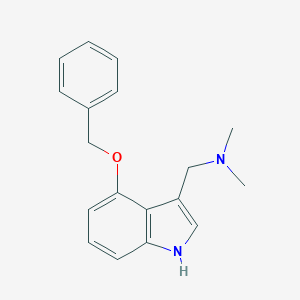

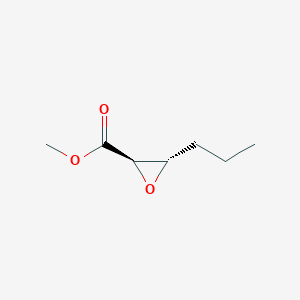

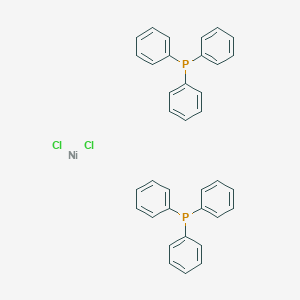

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

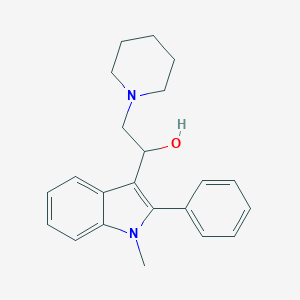

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)

![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)